molecular formula C17H30O B13202462 4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13202462
M. Wt: 250.4 g/mol
InChI Key: QZGFUACQIBDTKL-UHFFFAOYSA-N
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Description

4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the reaction of 2-methylbutan-2-ol with a suitable bicyclic precursor under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate oxaspiro compound, which is then cyclized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to facilitate the cyclization reaction and ensure the formation of the desired spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

4'-(2-methylbutan-2-yl)spiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane]

InChI

InChI=1S/C17H30O/c1-4-16(2,3)15-6-9-17(10-7-15)8-5-13-11-14(13)12-18-17/h13-15H,4-12H2,1-3H3

InChI Key

QZGFUACQIBDTKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)CCC3CC3CO2

Origin of Product

United States

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